N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic organic compound that boasts a unique chemical structure integrating multiple functional groups
Scientific Research Applications
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide has diverse applications across several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for possible therapeutic applications, such as in drug development.
Industry: : Utilized in the creation of advanced materials with specific properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of the 1H-1,2,3-triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The resulting 1H-1,2,3-triazole intermediate is then subjected to further chemical reactions to introduce the 4-ethylphenyl group, the piperidin-4-yl group, and the 2-fluorobenzamide moiety.
Industrial Production Methods
Scaling up the synthesis to industrial levels involves optimization of reaction conditions to enhance yield and purity. This typically includes using catalysts to accelerate reactions, maintaining strict temperature control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The triazole and piperidine rings can be targets for oxidation reactions.
Reduction: : The carbonyl group present in the molecule can be reduced to an alcohol.
Substitution: : The aromatic rings provide sites for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Conditions can vary, but common reagents include halogens and strong bases or acids.
Major Products
Oxidation: : Oxidized derivatives of the triazole or piperidine rings.
Reduction: : The corresponding alcohol from the reduction of the carbonyl group.
Substitution: : Substituted derivatives of the aromatic rings.
Comparison with Similar Compounds
Comparing N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide with other similar compounds highlights its unique features:
Similar Compounds: : N-(1H-1,2,3-triazol-4-yl)piperidine, 2-Fluorobenzamide, 1-(4-Ethylphenyl)-1H-1,2,3-triazole.
Uniqueness: : The integration of the triazole ring, piperidine ring, and fluorobenzamide moiety in a single molecule offers unique chemical reactivity and potential biological activity that are distinct from its individual components or similar compounds.
That's a whirlwind tour of this intriguing compound! Hope you enjoyed the ride.
Properties
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-7-9-18(10-8-16)29-15-21(26-27-29)23(31)28-13-11-17(12-14-28)25-22(30)19-5-3-4-6-20(19)24/h3-10,15,17H,2,11-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUTVCKOVZOHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.